Cas no 515162-19-3 (1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine)
1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methylpiperazin-1-ylmethyl)benzylamine
- (3-((4-Methylpiperazin-1-yl)methyl)phenyl)methamine
- 3-[(4-methyl-1-piperazinyl)methyl]Benzenemethanamine
- (3-((4-Methylpiperazin-1-yl)methyl)phenyl)methanamine
- 3-(4-methyl-piperazin-1-ylmethyl)-benzylamine
- 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
- EN300-67624
- {3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
- 3-[(4-Methyl-1-piperazinyl)methyl]benzylamine
- HMWCORSELDZBCN-UHFFFAOYSA-N
- O10061
- FS-3233
- [3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine
- CS-0217108
- 3-(4-methylpiperazin-1-ylmethyl)benzylamine, AldrichCPR
- Z228584582
- DTXSID50588106
- MFCD06797803
- DB-001724
- SY112689
- SCHEMBL469049
- 515162-19-3
- AKOS000124705
- BCP29220
-
- MDL: MFCD06797803
- Inchi: 1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3
- InChI Key: HMWCORSELDZBCN-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=C(CN)C=2)CCN(C)CC1
Computed Properties
- Exact Mass: 219.17400
- Monoisotopic Mass: 219.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 32.5Ų
Experimental Properties
- PSA: 32.50000
- LogP: 1.46880
1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD222120)
1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M847283-1g |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 95% | 1g |
¥973.00 | 2022-09-01 | |
| Chemenu | CM169255-5g |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 95% | 5g |
$238 | 2021-08-05 | |
| Chemenu | CM169255-10g |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 95% | 10g |
$381 | 2021-08-05 | |
| TRC | M331608-50mg |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M331608-100mg |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M331608-500mg |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 500mg |
$ 135.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99700-250mg |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 250mg |
¥418.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99700-1g |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 1g |
¥998.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M847283-250mg |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 95% | 250mg |
¥404.00 | 2022-09-01 | |
| Alichem | A139002242-5g |
3-(4-Methylpiperazin-1-ylmethyl)benzylamine |
515162-19-3 | 95% | 5g |
$275.40 | 2023-09-01 |
1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine Suppliers
1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
Professional Introduction to Compound with CAS No. 515162-19-3 and Product Name: 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine
The compound with the CAS number 515162-19-3 and the product name 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-methylpiperazin-1-yl moiety in its structure suggests a possible role in modulating biological pathways, particularly those involving neurotransmitter systems.
Recent research in the domain of central nervous system (CNS) therapeutics has highlighted the importance of piperazine derivatives in the development of novel pharmacological agents. The 4-methylpiperazin-1-yl group is known for its ability to enhance binding affinity to certain receptors, making it a valuable scaffold for designing drugs with improved efficacy and selectivity. In particular, studies have shown that compounds incorporating this moiety exhibit promising activity in the treatment of neurological disorders, including depression and anxiety.
The phenyl ring substituent in the compound further contributes to its pharmacological profile. Phenyl derivatives are well-documented for their role in various biological processes, often serving as key components in drugs targeting inflammation, pain, and neurodegenerative diseases. The specific arrangement of atoms in 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine allows for interactions with multiple targets, potentially leading to multitarget drug candidates that could offer therapeutic benefits across several conditions.
In the context of drug discovery, the synthesis and characterization of this compound have been driven by advancements in synthetic methodologies that enable the efficient construction of complex molecular architectures. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the necessary carbon-carbon bonds, while modern spectroscopic methods like NMR and mass spectrometry provide critical insights into the compound's structural integrity.
One of the most compelling aspects of this compound is its potential as a lead molecule for further medicinal chemistry optimization. The combination of a 4-methylpiperazin-1-yl group with a phenyl ring creates a versatile platform for structure-based drug design. By leveraging computational chemistry tools, researchers can predict binding modes and optimize interactions with biological targets, thereby accelerating the drug development process.
Current research efforts are focused on evaluating the pharmacokinetic properties of 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine, including its solubility, stability, and metabolic pathways. These studies are essential for understanding how the compound behaves within the body and for identifying potential liabilities that could impact its clinical utility. Additionally, preclinical studies are underway to assess its safety profile and preliminary efficacy in animal models.
The significance of this compound extends beyond its immediate therapeutic applications. Its molecular design offers insights into how structural modifications can influence pharmacological activity, providing valuable lessons for future drug development endeavors. As our understanding of biological systems continues to evolve, compounds like 515162-19-3 will serve as critical tools for exploring new therapeutic strategies.
In conclusion, the compound with CAS number 515162-19-3 and product name 1-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine represents a promising candidate in pharmaceutical research. Its unique structural features and potential biological activities make it a subject of intense interest among medicinal chemists and drug developers. As further studies uncover its pharmacological properties, this compound is poised to contribute significantly to advancements in therapeutic innovation.
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